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CAS No.: 32263-14-2

Cat. No.: B2701776

Get Quote

Comparative Guide: 1H NMR Chemical Shift
Differences
5-Methylvanillin vs. Vanillin
Executive Summary
The Core Distinction: The differentiation between Vanillin and 5-Methylvanillin via 1H NMR

relies on two definitive spectral events: the disappearance of the H-5 aromatic proton (present

in Vanillin) and the emergence of a distinct methyl singlet (present in 5-Methylvanillin).

While chemical shifts (

) provide quantitative evidence, the coupling patterns (

-values) offer the most robust structural confirmation. Vanillin exhibits a complex ABX aromatic
system dominated by strong ortho-coupling (~8.0 Hz), whereas 5-Methylvanillin displays a
simplified meta-coupled system (~1.5–2.0 Hz) due to the substitution at the 5-position.
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Structural Context & Substitution Logic
To interpret the spectra accurately, one must visualize the structural modification. 5-

Methylvanillin is structurally identical to Vanillin except for the methylation of the carbon at

position 5.

Vanillin: 4-hydroxy-3-methoxybenzaldehyde. Position 5 contains a proton (

).[1][2]

5-Methylvanillin: 4-hydroxy-3-methoxy-5-methylbenzaldehyde. Position 5 contains a

methyl group (

).

This substitution creates steric and electronic changes that ripple through the aromatic region

of the NMR spectrum.
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Figure 1: Structural relationship and primary spectral consequences of the 5-methyl

substitution.

Experimental Protocol (Standardized)
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For reproducible chemical shift values, solvent consistency is critical. The hydroxyl proton (-

OH) is labile and its position fluctuates significantly based on concentration and solvent

hydrogen-bonding capability.

Recommended Acquisition Parameters:

Solvent: Chloroform-d (

) is preferred for sharp aromatic resolution. DMSO-

is acceptable but will shift the -OH signal downfield (~9-10 ppm) and may broaden peaks
due to viscosity.

Concentration: 10–15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Transients (Scans): 16 scans are sufficient for 1H; 64+ recommended if analyzing 5-

methylvanillin as a trace impurity (<1%).

Detailed Spectral Comparison
A. The Aliphatic Region (2.0 – 4.0 ppm)
This is the region of "First Identification."

Vanillin: Shows only one significant signal in this range—the methoxy group (

) at ~3.96 ppm.

5-Methylvanillin: Shows the methoxy group (~3.91 ppm) plus a new signal. The aromatic

methyl group (

) appears as a sharp singlet at 2.29 ppm.
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Diagnostic Check: If you see a peak at 2.29 ppm, you have 5-substitution. If this region is

empty, the 5-position is likely unsubstituted (protonated).

B. The Aromatic Region (7.0 – 7.5 ppm)
This is the region of "Structural Confirmation."

Vanillin (ABX System): Vanillin possesses three aromatic protons: H-2, H-5, and H-6.

H-5: Appears upfield (~7.03 ppm) as a doublet with a large coupling constant (

Hz). This large split is caused by the ortho neighbor H-6.

H-6: Appears downfield (~7.42 ppm) as a doublet of doublets (dd). It couples ortho to H-5 (

Hz) and meta to H-2 (

Hz).

H-2: Appears near H-6 (~7.42 ppm) as a doublet with fine meta coupling (

Hz).

5-Methylvanillin (Meta-Coupled System): The substitution replaces H-5, destroying the large

ortho coupling.

H-5:Absent. (The ~7.03 ppm doublet disappears completely).

H-6: Now only has a meta partner (H-2). It collapses from a dd to a sharp doublet (or broad

singlet depending on resolution) with small coupling (

Hz). It typically shifts upfield slightly (~7.33 ppm) due to the shielding effect of the adjacent
methyl group.

H-2: Remains a doublet (
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Hz) near 7.43 ppm.

C. The Aldehyde & Hydroxyl Region[2]
Aldehyde (-CHO): Both compounds show a singlet around 9.83 – 9.85 ppm. This is not

diagnostic for differentiation.

Hydroxyl (-OH): In

, this appears as a broad singlet between 6.0 – 6.5 ppm. In 5-methylvanillin, steric hindrance
from the methyl group may cause slight variations in H-bonding, but this is unreliable for
identification.

Consolidated Data Table ( )

Proton
Assignment

Vanillin
Chemical Shift
(

ppm)

Vanillin
Multiplicity (

Hz)

5-
Methylvanillin
Shift (

ppm)

5-
Methylvanillin
Multiplicity (

Hz)

Aldehyde (-CHO) 9.83 s 9.84 s

Aromatic H-2 7.43
d (

)
7.44

d (

)

Aromatic H-6 7.42
dd (

)
7.33

d (

)

Aromatic H-5 7.03
d (

)
— Absent

Hydroxyl (-OH) ~6.0–6.4 br s ~6.0–6.5 br s

Methoxy (-

OCH3)
3.96 s 3.91 s

Methyl (-CH3) — Absent 2.29 s
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Note: Values are referenced to TMS at 0.00 ppm in CDCl3. Exact shifts may vary ±0.02 ppm

depending on concentration.

Decision Logic for Researchers
Use the following logic flow to rapidly classify an unknown sample or quantify 5-methylvanillin

impurity in a vanillin batch.

Analyze 1H NMR Spectrum
(CDCl3)
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Figure 2: Decision logic for spectral identification.
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Troubleshooting & Anomalies
Solvent Artifacts (DMSO-d6): If running in DMSO-d6, the -OH peak will shift significantly

downfield (to ~9-10 ppm) and typically becomes sharp due to the suppression of proton

exchange. The aromatic shifts will also move slightly downfield, but the coupling patterns

(the key differentiator) remain identical.

Water Peaks: Commercial vanillin often contains trace water. In

, water appears around 1.56 ppm. Do not confuse this with the methyl group of 5-
methylvanillin (2.29 ppm).

Impurity Quantification: To calculate the molar % of 5-methylvanillin in a sample of Vanillin:

Integrate the Aldehyde proton of Vanillin (9.83 ppm) = 1.0.

Integrate the Methyl singlet of 5-Methylvanillin (2.29 ppm).

Calculation:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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